(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid

Catalog No.
S13080611
CAS No.
646532-95-8
M.F
C12H13NO4
M. Wt
235.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carb...

CAS Number

646532-95-8

Product Name

(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid

IUPAC Name

(2R,3R)-3-(2-phenylethylcarbamoyl)oxirane-2-carboxylic acid

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

InChI

InChI=1S/C12H13NO4/c14-11(9-10(17-9)12(15)16)13-7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)(H,15,16)/t9-,10-/m1/s1

InChI Key

TXYSTCLCCWOZIP-NXEZZACHSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2C(O2)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)[C@H]2[C@@H](O2)C(=O)O

(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid is an organic compound characterized by its unique oxirane (epoxide) structure and the presence of a phenylethyl carbamoyl group. Its chemical formula is C13H15N1O3, and it has a CAS number of 139731-96-7. The compound features a chiral center, which contributes to its stereochemistry and potential biological activity. The oxirane ring is known for its reactivity due to the strained three-membered ring structure, making it a valuable component in various

  • Ring Opening: The oxirane can undergo nucleophilic attack, leading to the formation of diols or other functionalized compounds.
  • Substitution Reactions: The carbamoyl group can be involved in substitution reactions, where nucleophiles attack the carbonyl carbon.
  • Hydrolysis: In the presence of water, the compound can hydrolyze to yield carboxylic acid derivatives.

These reactions are significant for synthesizing more complex molecules and understanding the compound's reactivity profile.

The synthesis of (2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid typically involves multi-step organic synthesis techniques:

  • Formation of the Oxirane Ring: This can be achieved through methods such as epoxidation of alkenes using peracids or other oxidizing agents.
  • Carbamoylation: The introduction of the phenylethyl carbamoyl group may involve reacting an appropriate amine with a carboxylic acid derivative.
  • Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity.

(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid has potential applications in several fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Chemical Synthesis: Its reactive oxirane ring makes it useful in synthesizing more complex organic compounds.
  • Material Science: It could be explored for developing novel materials with unique properties due to its reactivity.

Several compounds share structural similarities with (2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(S)-N-(1-(4-(Trifluoromethyl)phenyl)ethyl)glycineContains an ethyl group and a trifluoromethyl substituentKnown for its anti-inflammatory properties
(S)-N-(4-Methylphenyl)glycineFeatures a methyl-substituted phenyl groupExhibits neuroprotective effects
(S)-N-(4-(Hydroxymethyl)phenyl)glycineContains a hydroxymethyl substituentPotential applications in neuropharmacology

The uniqueness of (2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid lies in its combination of an oxirane ring and a phenylethyl carbamoyl moiety. This specific arrangement may confer distinct chemical reactivity and biological activity compared to other similar compounds. Further research is necessary to elucidate these differences fully and explore their implications in various applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

235.08445790 g/mol

Monoisotopic Mass

235.08445790 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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